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Compound of Interest

Compound Name: HCVcc-IN-2

Cat. No.: B15568823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
HCVcc-IN-2 is a novel benzothiazole-2-thiophene S-glycoside derivative that has

demonstrated promising antiviral and antitumor activities. This technical guide provides a

comprehensive overview of its chemical properties, synthesis, and biological activities, with a

focus on its potential as a therapeutic agent. The information presented herein is intended to

support further research and development of this compound.

Chemical Properties
HCVcc-IN-2 is characterized by a core structure featuring a benzothiazole ring linked to a

thiophene moiety through a thioglycosidic bond. The detailed chemical properties are

summarized in the table below.
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Property Value Source

Molecular Formula C₃₂H₂₉BrN₂O₁₀S₃ MedChemExpress

Molecular Weight 777.68 g/mol MedChemExpress

Chemical Name

2-(Benzothiazol-2-yl)-5-

((2R,3R,4S,5R,6S)-3,4,5-

triacetyloxy-6-

(acetyloxymethyl)tetrahydropyr

an-2-ylthio)thiophene-3-

carbonitrile

Inferred from Synthesis
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Inferred from Structure

Synthesis of HCVcc-IN-2
The synthesis of HCVcc-IN-2 involves a multi-step process, beginning with the formation of a

5-mercaptothiophene substituted with a benzothiazole moiety, followed by coupling with a

protected sugar derivative. A general scheme for the synthesis of benzothiazole-2-thiophene S-

glycoside derivatives is outlined below.

Synthesis Workflow
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General Synthesis Scheme for Benzothiazole-2-thiophene S-glycosides

Step 1: Formation of Thiophene Ring

Step 2: Glycosylation

Benzothiazol-2-yl-acetonitrile

Sodium salt of ketene dithioacetal

+ B

Carbon Disulfide + Sodium Ethoxide

Cyclization & Neutralization

+ D

Phenacyl Bromide Derivatives

5-Mercaptothiophene substituted with Benzothiazole

HCVcc-IN-2 (Benzothiazole-2-thiophene S-glycoside)

+ G, H

Halo Sugar Derivatives (e.g., Acetobromoglucose) Potassium Hydroxide

Click to download full resolution via product page

Caption: General synthesis workflow for HCVcc-IN-2.

Biological Activity
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HCVcc-IN-2 exhibits a dual mechanism of action, demonstrating both antiviral and anticancer

properties. Its biological activities are summarized in the tables below.

Antiviral Activity
HCVcc-IN-2 has shown potent antiviral activity against a range of viruses, with particularly high

inhibition of Hepatitis C virus (HCV).[1]

Virus Assay IC₅₀ (µg/mL) CC₅₀ (µg/mL)
Viral
Reduction (%)

HCVcc

(genotype 4)

Plaque

Reduction
0.76 1.9 40

Herpes Simplex

Virus 1 (HSV-1)

Plaque

Reduction
0.55 1.8 30

Coxsackievirus

B4 (CBV4)

Plaque

Reduction
0.76 1.9 83.3

Hepatitis A Virus

(HAV) HM 175

Plaque

Reduction
- - 63.3

Adenovirus type

7 (HAdV7)

Plaque

Reduction
- - 63.3

Anticancer Activity
HCVcc-IN-2 has demonstrated significant inhibitory effects on the viability of several cancer

cell lines.[1]

Cell Line Cancer Type Inhibition (%)

SF-539 CNS Cancer 15.70

SNB-75 CNS Cancer 16.66

HCT-116 Colon Cancer 75.89

A498 Renal Cancer 58.50
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Mechanism of Action
The primary mechanism of antiviral action for HCVcc-IN-2 is the inhibition of viral proteases,

which are essential for viral replication.

Enzyme Inhibition
Enzyme IC₅₀ (µg/mL)

HCV NS3/4A Protease 16.01

HSV-1 USP7 Protease 7.68

Mechanism of Action Workflow

Mechanism of Action of HCVcc-IN-2

HCVcc-IN-2

HCV NS3/4A Protease

Inhibits

HSV-1 USP7 Protease

Inhibits

Viral Polyprotein

Cleaves

Viral Replication

Leads to
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Caption: Inhibition of viral proteases by HCVcc-IN-2.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Plaque Reduction Assay for Antiviral Activity
Cell Seeding: Seed susceptible host cells in 96-well plates to form a confluent monolayer.

Virus Dilution: Prepare serial dilutions of the virus stock.

Compound Treatment: Pre-incubate the virus dilutions with various concentrations of

HCVcc-IN-2 for 1 hour at 37°C.

Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours

to allow for viral adsorption.

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g.,

containing carboxymethyl cellulose or agarose) to restrict virus spread to adjacent cells.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5

days).

Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

Quantification: Count the number of plaques in each well. The IC₅₀ is calculated as the

concentration of the compound that reduces the number of plaques by 50% compared to the

virus control.

Sulforhodamine B (SRB) Assay for Anticancer Activity
Cell Seeding: Plate cancer cell lines (SF-539, SNB-75, HCT-116, A498) in 96-well plates and

allow them to attach overnight.

Compound Treatment: Treat the cells with various concentrations of HCVcc-IN-2 and

incubate for a specified period (e.g., 48-72 hours).
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Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at

4°C.

Washing: Wash the plates with water to remove the TCA.

Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30

minutes.

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

The percentage of cell viability inhibition is calculated relative to untreated control cells.

HCV NS3/4A Protease FRET Assay
Reagents: Prepare a reaction buffer containing a specific fluorogenic substrate for HCV

NS3/4A protease (e.g., a FRET peptide).

Compound Addition: Add various concentrations of HCVcc-IN-2 to the wells of a microplate.

Enzyme Addition: Add recombinant HCV NS3/4A protease to initiate the reaction.

Incubation: Incubate the plate at 37°C, protected from light.

Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence

plate reader. Cleavage of the FRET substrate by the protease separates the quencher and

fluorophore, resulting in an increase in fluorescence.

Data Analysis: Calculate the initial reaction velocities from the fluorescence data. The IC₅₀

value is determined as the concentration of HCVcc-IN-2 that inhibits the protease activity by

50%.

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15568823?utm_src=pdf-body
https://www.benchchem.com/product/b15568823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for HCVcc-IN-2 Evaluation

Antiviral Activity Anticancer Activity Mechanism of Action

Plaque Reduction Assay

Determine IC50 & CC50

SRB Assay on Cancer Cell Lines

Determine % Inhibition

HCV NS3/4A FRET Assay

Determine IC50

HCVcc-IN-2
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Caption: Workflow for the biological evaluation of HCVcc-IN-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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